2-(Carbamothioylcarbamoyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Carbamothioylcarbamoyl)benzoic acid is an organic compound that belongs to the class of carboxylic acids It features a benzoic acid core with a carbamothioylcarbamoyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carbamothioylcarbamoyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of benzoic acid derivatives with thiourea under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the desired product. The mixture is heated under reflux to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction by-products .
Chemical Reactions Analysis
Types of Reactions
2-(Carbamothioylcarbamoyl)benzoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Various nucleophiles in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 typically yields carboxylic acid derivatives, while reduction with NaBH4 produces alcohols or amines .
Scientific Research Applications
2-(Carbamothioylcarbamoyl)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Carbamothioylcarbamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simple carboxylic acid with a benzene ring.
Thiourea: A compound with a similar thiocarbonyl group.
Carbamic acid derivatives: Compounds with similar carbamoyl groups.
Uniqueness
2-(Carbamothioylcarbamoyl)benzoic acid is unique due to the presence of both carbamothioyl and carbamoyl groups attached to the benzoic acid core. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
36053-26-6 |
---|---|
Molecular Formula |
C9H8N2O3S |
Molecular Weight |
224.24 g/mol |
IUPAC Name |
2-(carbamothioylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C9H8N2O3S/c10-9(15)11-7(12)5-3-1-2-4-6(5)8(13)14/h1-4H,(H,13,14)(H3,10,11,12,15) |
InChI Key |
FPZAKFSQVPZRLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.